molecular formula C14H18ClFN2O3S B2907530 N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide CAS No. 2411224-61-6

N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2907530
CAS No.: 2411224-61-6
M. Wt: 348.82
InChI Key: SAKQPJIGOCPEJX-UHFFFAOYSA-N
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Description

N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide is a complex organic compound that features a piperidine ring, a fluorobenzenesulfonamide group, and a chloropropanoyl moiety. This compound is part of a broader class of piperidine derivatives, which are known for their significant pharmacological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The chloropropanoyl group is then introduced via acylation reactions, and the fluorobenzenesulfonamide group is attached through sulfonamide formation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonamide group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chloropropanoyl)piperidin-4-yl]-2-cyclohexylacetamide
  • N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N~2~-(ethanesulfonyl)
  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol

Uniqueness

N-(1-(2-Chloropropanoyl)piperidin-3-yl)-3-fluorobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzenesulfonamide group and a chloropropanoyl moiety makes it particularly interesting for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2-chloropropanoyl)piperidin-3-yl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-10(15)14(19)18-7-3-5-12(9-18)17-22(20,21)13-6-2-4-11(16)8-13/h2,4,6,8,10,12,17H,3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKQPJIGOCPEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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